3-Amino-1-(3-methoxyphenyl)propan-1-one
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Overview
Description
3-Amino-1-(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylpropanone, featuring an amino group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methoxyphenyl)propan-1-one typically involves the reaction of 3-methoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanone derivatives.
Scientific Research Applications
3-Amino-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-methoxyphenyl)propan-1-one: Similar structure but with the methoxy group at the para position.
3-Amino-1-(3-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-Amino-1-(3-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-Amino-1-(3-methoxyphenyl)propan-1-one is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61341-80-8 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-1-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
MLKQLEANNXODQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCN |
Origin of Product |
United States |
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